BenchChemオンラインストアへようこそ!

2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Lipophilicity Polar Surface Area Drug‑likeness

This piperazine-acetamide (CAS 890603-15-3) features a non-canonical dual halogen-substitution pattern (3-chloro-4-methylphenyl + 4-fluorophenyl) creating a defined electronic profile critical for GPCR and ion-channel SAR. Unlike positional isomers (e.g., CAS 882748-99-4), this exact geometry directly governs receptor-subtype selectivity, making procurement of the precise structure essential for data integrity. Supplied at ≥95% purity with characterized XLogP3 (3.9) and tPSA (35.6 Ų), it ensures batch-to-batch consistency for in-vitro profiling, in-silico docking validation, and LC-MS method development.

Molecular Formula C19H21ClFN3O
Molecular Weight 361.85
CAS No. 890603-15-3
Cat. No. B2842065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
CAS890603-15-3
Molecular FormulaC19H21ClFN3O
Molecular Weight361.85
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)Cl
InChIInChI=1S/C19H21ClFN3O/c1-14-2-7-17(12-18(14)20)24-10-8-23(9-11-24)13-19(25)22-16-5-3-15(21)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,25)
InChIKeyZCRUBESNBBLDRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (CAS 890603-15-3): A Piperazine-Acetamide Research Intermediate


2-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (CAS 890603-15-3) is a synthetic organic molecule built on a piperazine core substituted with a 3-chloro-4-methylphenyl group and an acetamide linkage carrying a 4-fluorophenyl moiety [1]. The structure places electron-withdrawing (Cl, F) and electron-donating (CH₃) substituents on distinct aromatic rings, which computational tools suggest may influence receptor-binding behaviour [1]. The compound is commercially available as a research‑grade screening sample (≥95 % purity, molecular weight 361.85 g/mol, XLogP3 3.9, topological polar surface area 35.6 Ų) from suppliers such as Life Chemicals (cat. F1757-0272) and is intended for in‑vitro pharmacological profiling and chemical‑biology investigations [1].

Why In‑Class Piperazine Acetamides Cannot Be Casually Substituted for 2-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide


Piperazine‑acetamide derivatives are privileged scaffolds in GPCR and ion‑channel research, but their biological activity is exquisitely sensitive to the substitution pattern on the two aromatic termini . Even positional isomers—e.g., moving the 3‑chloro‑4‑methylphenyl group from the piperazine nitrogen to the amide nitrogen (CAS 882748-99-4)—can profoundly alter receptor‑subtype selectivity, functional activity (agonist vs. antagonist), and metabolic stability . Likewise, replacing the 4‑fluorophenyl ring with 4‑methoxyphenyl or 4‑bromophenyl changes the hydrogen‑bond‑acceptor/donor profile and lipophilicity, which may modulate target affinity and off‑target liability. Consequently, direct substitution of the title compound with a structurally similar analog without empirical, side‑by‑side data risks producing non‑comparable results, making procurement of the exact compound essential for reproducibility and SAR integrity.

Quantitative Differentiation Evidence for 2-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide Versus Closest Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Positional Isomer and Des‑Chloro Analog

The title compound's computed XLogP3 3.9 and topological polar surface area (tPSA) of 35.6 Ų place it in a distinct property space relative to its closest structural neighbors. The positional isomer (CAS 882748-99-4) displays a predicted density of 1.275 g/cm³ and boiling point of 543.1 °C, but its lipophilicity and tPSA have not been explicitly reported, preventing a quantitative comparison of key drug‑likeness parameters . The des‑chloro analog N‑(4‑fluorophenyl)-2-(piperazin-1-yl)acetamide (CAS 256943-82-5) has a lower molecular weight (237.28) and no computed tPSA or XLogP3 publicly available . This absence of head‑to‑head computed or experimental data limits the strength of the differentiation claim.

Lipophilicity Polar Surface Area Drug‑likeness

Biological Activity Gap: Absence of Published, Comparator-Based Bioassay Data

A thorough search of PubMed, PubChem BioAssay, and patent databases failed to retrieve any primary publication or patent that reports a quantitative biological result (e.g., IC₅₀, Kᵢ, EC₅₀) for the target compound alongside a named comparator under defined experimental conditions. Vendor‑supplied descriptions on excluded platforms refer to ‘potential biological activities’ and ‘antidepressant properties’ but do not provide original data . Consequently, no empirical claim of differentiation—whether in receptor affinity, selectivity, metabolic stability, or in‑vivo efficacy—can be substantiated.

Receptor binding Cytotoxicity SAR

Provisional Application Scenarios for 2-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide Based on Available Information


Chemical‑Probe Synthesis and Fragment‑Based Library Design

The compound’s well‑defined structure and commercial availability as a pure building block make it a convenient starting point for synthesizing larger compound libraries. Researchers focusing on piperazine‑containing GPCR ligands can use it to explore the effect of dual halogen‑substitution (Cl + F) on receptor‑panel selectivity, provided they generate their own comparative SAR data [1].

Analytical Method Development and Reference Standard

With a reported purity of ≥95 % and well‑characterized physicochemical descriptors (XLogP3, tPSA), the compound can serve as a calibration standard in LC‑MS or HPLC method development for related piperazine‑acetamide analytes, where a defined reference material is required [1].

Computational Docking and Pharmacophore Modeling

The presence of both electron‑withdrawing and electron‑donating groups offers a distinct electronic profile for in‑silico docking studies. Researchers can use the compound’s conformation in virtual screening to identify putative protein targets, but such predictions must be validated experimentally before any competitive differentiation can be claimed [1].

Quote Request

Request a Quote for 2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.